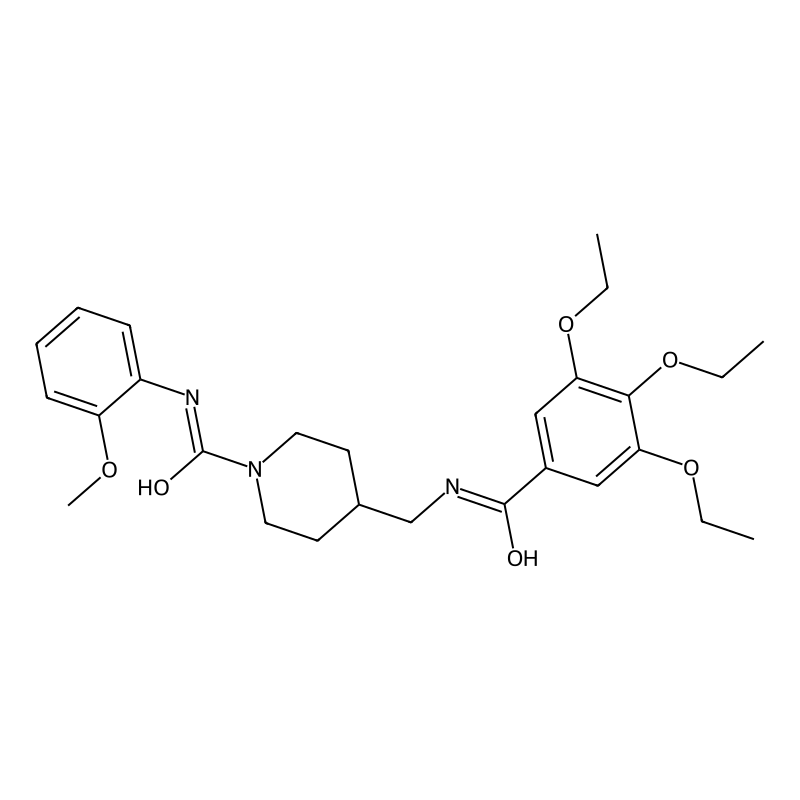

N-(2-methoxyphenyl)-4-((3,4,5-triethoxybenzamido)methyl)piperidine-1-carboxamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

N-(2-methoxyphenyl)-4-((3,4,5-triethoxybenzamido)methyl)piperidine-1-carboxamide is a complex organic compound that features a piperidine ring substituted with various functional groups. The molecular formula for this compound is , and it incorporates a methoxyphenyl group and a triethoxybenzamido moiety, which contribute to its structural diversity and potential biological activity. The presence of these substituents suggests that the compound may exhibit interesting pharmacological properties.

Potential Anticancer Properties:

N-(2-methoxyphenyl)-4-((3,4,5-triethoxybenzamido)methyl)piperidine-1-carboxamide, also known as TMB-8, is a small molecule currently under investigation for its potential anticancer properties. Studies have shown that TMB-8 exhibits antiproliferative activity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer [, ]. The mechanism of action is not fully understood, but it is believed to involve the inhibition of histone deacetylases (HDACs) []. HDACs are enzymes that regulate gene expression by modifying chromatin structure. Inhibition of HDACs can lead to cell cycle arrest and apoptosis (programmed cell death) in cancer cells [].

Animal Studies:

While the results from cell line studies are promising, further research is needed to determine the efficacy and safety of TMB-8 in vivo (in living organisms). Some animal studies have shown that TMB-8 can inhibit tumor growth and improve survival in mice with xenograft tumors (tumors derived from human cancer cells implanted into mice) []. However, more studies are needed to confirm these findings and to evaluate the potential side effects of TMB-8 in animals.

The chemical reactivity of N-(2-methoxyphenyl)-4-((3,4,5-triethoxybenzamido)methyl)piperidine-1-carboxamide can be attributed to the functional groups present in its structure. The amide bond in the molecule can undergo hydrolysis under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine. Additionally, the methoxy and triethoxy groups can participate in nucleophilic substitution reactions, particularly in the presence of strong electrophiles.

Compounds containing piperidine structures are known for their diverse biological activities, including analgesic, anti-inflammatory, and antitumor effects. Preliminary studies suggest that N-(2-methoxyphenyl)-4-((3,4,5-triethoxybenzamido)methyl)piperidine-1-carboxamide may exhibit significant biological activity due to its unique structure. Such compounds have been reported to interact with various biological targets, including receptors and enzymes, which could lead to therapeutic applications.

The synthesis of N-(2-methoxyphenyl)-4-((3,4,5-triethoxybenzamido)methyl)piperidine-1-carboxamide typically involves several steps:

- Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be synthesized through cyclization reactions involving amines and carbonyl compounds.

- Introduction of Substituents: The methoxy and triethoxy groups can be introduced via electrophilic aromatic substitution or nucleophilic substitution reactions.

- Amide Formation: The final step usually involves coupling the piperidine derivative with an appropriate acid chloride or anhydride to form the amide bond.

This multi-step synthesis requires careful control of reaction conditions to ensure high yields and purity of the final product.

N-(2-methoxyphenyl)-4-((3,4,5-triethoxybenzamido)methyl)piperidine-1-carboxamide may find applications in medicinal chemistry due to its potential pharmacological properties. It could serve as a lead compound for drug development targeting various diseases. Furthermore, its unique structure makes it a candidate for studies related to receptor interactions and enzyme inhibition.

Interaction studies involving N-(2-methoxyphenyl)-4-((3,4,5-triethoxybenzamido)methyl)piperidine-1-carboxamide can provide insights into its mechanism of action. These studies may utilize techniques such as:

- Molecular Docking: To predict how the compound binds to specific biological targets.

- In Vitro Assays: To evaluate its efficacy against various cell lines or biological pathways.

- Binding Affinity Measurements: To quantify interactions with receptors or enzymes.

Such studies are crucial for understanding the therapeutic potential of this compound.

Several compounds share structural similarities with N-(2-methoxyphenyl)-4-((3,4,5-triethoxybenzamido)methyl)piperidine-1-carboxamide. These include:

- N-(4-Methoxyphenyl)acetamide

- Structure: Contains a methoxy group on a phenyl ring.

- Unique Feature: Simpler structure with fewer substituents.

- N-(3-Methoxyphenyl)-N'-phenylurea

- Structure: Urea derivative with methoxy-substituted phenyl groups.

- Unique Feature: Different functional group (urea) affecting biological activity.

- N-(2-Ethoxyphenyl)-piperidine

- Structure: Piperidine substituted with an ethoxy group on the phenyl ring.

- Unique Feature: Lacks the triethoxy group but retains piperidine core.

Comparison TableCompound Name Unique Features N-(2-methoxyphenyl)-4-((3,4,5-triethoxybenzamido)methyl)piperidine-1-carboxamide Complex structure with multiple substituents N-(4-Methoxyphenyl)acetamide Simpler structure with fewer substituents N-(3-Methoxyphenyl)-N'-phenylurea Urea functional group affecting activity N-(2-Ethoxyphenyl)-piperidine Lacks triethoxy group but retains piperidine core

| Compound Name | Unique Features |

|---|---|

| N-(2-methoxyphenyl)-4-((3,4,5-triethoxybenzamido)methyl)piperidine-1-carboxamide | Complex structure with multiple substituents |

| N-(4-Methoxyphenyl)acetamide | Simpler structure with fewer substituents |

| N-(3-Methoxyphenyl)-N'-phenylurea | Urea functional group affecting activity |

| N-(2-Ethoxyphenyl)-piperidine | Lacks triethoxy group but retains piperidine core |

This comparison highlights the uniqueness of N-(2-methoxyphenyl)-4-((3,4,5-triethoxybenzamido)methyl)piperidine-1-carboxamide in terms of structural complexity and potential biological activity compared to other similar compounds.